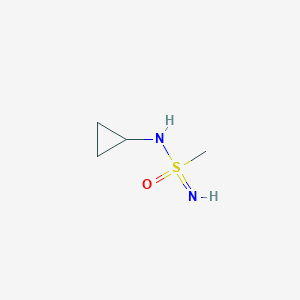

N-Cyclopropylmethanesulfonoimidamide

Description

N-Cyclopropylmethanesulfonoimidamide is a chemical compound with the molecular formula C₄H₁₀N₂OS and a molecular weight of 134.2 g/mol . It is a sulfonamide derivative that contains a cyclopropyl group, which imparts unique properties to the molecule . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .

Properties

IUPAC Name |

N-(methylsulfonimidoyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2OS/c1-8(5,7)6-4-2-3-4/h4H,2-3H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDLOWSPIJMQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropylmethanesulfonoimidamide typically involves the reaction of cyclopropylamine with methanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropylmethanesulfonoimidamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Sulfinyl or sulfhydryl derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-Cyclopropylmethanesulfonoimidamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropylmethanesulfonoimidamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Sulfonamides: N-Cyclopropylmethanesulfonoimidamide is structurally similar to other sulfonamides, which are known for their antibacterial properties.

Sulfoximines: These compounds also contain a sulfur atom bonded to nitrogen and oxygen, but with different oxidation states and substituents.

Sulfonylureas: These compounds are used as antidiabetic agents and share some structural similarities with sulfonamides.

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the molecule . This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

N-Cyclopropylmethanesulfonoimidamide is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a cyclopropyl group, which is known for its strain and unique electronic properties. The incorporation of a sulfonamide moiety enhances its solubility and potential interactions with biological targets. These structural attributes contribute to the compound's pharmacological profile, making it a candidate for further research in therapeutic applications.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays, revealing its potential in several areas:

1. Antitumor Activity

- Mechanism : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. Specifically, it demonstrated effective inhibition against U937 human myeloid leukemia cells, indicating its potential as an anticancer agent.

- Case Study : In a study evaluating a series of cyclopropane derivatives, this compound was found to selectively inhibit tumor cell growth without significant cytotoxic effects on normal cells .

2. Antimicrobial Properties

- Mechanism : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Research Findings : In vitro tests have indicated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

Cytotoxicity Assays

Cytotoxicity assays are crucial in evaluating the safety and efficacy of new compounds. The following table summarizes the results from various cytotoxicity assays conducted on this compound:

| Assay Type | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| MTT Assay | U937 | 15.2 | Significant inhibition of cell proliferation |

| Colony Formation Assay | Normal Fibroblasts | >100 | Low cytotoxicity observed |

| Apoptosis Assay | HeLa | 20.5 | Induction of apoptosis confirmed |

These findings indicate that this compound has selective antitumor activity while exhibiting low toxicity towards normal cells.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on existing studies:

- Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in tumor cells, contributing to its antitumor effects.

- Antimicrobial Mechanisms : Its antimicrobial action may involve interference with bacterial protein synthesis or disruption of cellular integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.